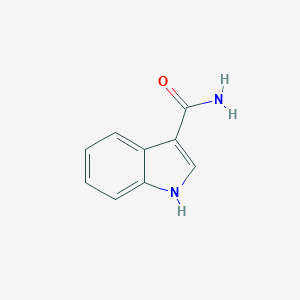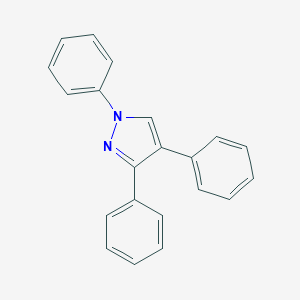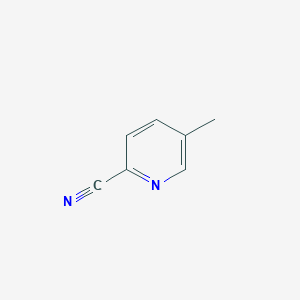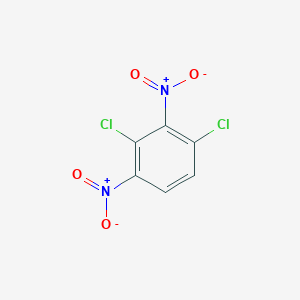
3-Metilquinolina N-óxido
Descripción general
Descripción
3-Methylquinoline N-oxide is an organic compound with the chemical formula C10H9NO. It is a colorless or light yellow solid with a fragrance. This compound is insoluble in water but can be dissolved in organic solvents. It is weakly alkaline and has a heterocyclic structure with fluorescent properties. 3-Methylquinoline N-oxide is commonly used as a reagent in organic synthesis, particularly as an oxidant .
Aplicaciones Científicas De Investigación
3-Methylquinoline N-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly for oxidation reactions.
Biology: Acts as a biomarker in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Target of Action
3-Methylquinoline N-oxide is a derivative of quinoline, a group of heterocyclic molecules with diverse biological and pharmacological activities Quinoline derivatives have been known to target a wide range of biological entities, including enzymes, receptors, and cellular structures, contributing to their broad spectrum of bioactivities .
Mode of Action
The mode of action of 3-Methylquinoline N-oxide involves the functionalization of the quinoline scaffold, which is a highly demanded process for the synthesis of quinoline derivatives . The N-oxide moiety of 3-Methylquinoline N-oxide acts as a directing group to perform and control the regioselectivity of the C–H functionalization . This process extends the quinoline framework through the formation of new C–C bonds .
Biochemical Pathways
Quinoline n-oxides, in general, have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . These transformations can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The n-oxide moiety is known to influence the pharmacokinetic properties of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with a wide range of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities
Safety and Hazards
Direcciones Futuras
Functionalization of quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylquinoline N-oxide can be synthesized by reacting 3-Methylquinoline with an oxidizing agent such as hydrogen peroxide or ammonium bispersulfate. The reaction is typically carried out in an appropriate solvent, with controlled reaction conditions and temperature .
Industrial Production Methods: Industrial production methods for 3-Methylquinoline N-oxide involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylquinoline N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium bispersulfate.
Reduction: Reducing agents such as hydrazine under basic conditions can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions can produce various substituted quinolines .
Comparación Con Compuestos Similares
- Quinoline N-oxide
- 2-Methylquinoline N-oxide
- 4-Methylquinoline N-oxide
3-Methylquinoline N-oxide stands out due to its specific reactivity and applications in organic synthesis and biochemical research.
Propiedades
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUMTBCWWMBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427368 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-55-8 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














